molecular formula C21H22ClNO3S B12136520 (2E)-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methylphenyl)prop-2-enamide

(2E)-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methylphenyl)prop-2-enamide

Cat. No.: B12136520
M. Wt: 403.9 g/mol
InChI Key: DPZHXEZZTUUMRO-MDZDMXLPSA-N
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Description

The compound “(2E)-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methylphenyl)prop-2-enamide” is a synthetic organic molecule It features a complex structure with multiple functional groups, including a chlorobenzyl group, a dioxidotetrahydrothiophenyl group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(2E)-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methylphenyl)prop-2-enamide” typically involves multi-step organic reactions. The starting materials might include 3-chlorobenzylamine, tetrahydrothiophene-1,1-dioxide, and 4-methylcinnamic acid. The synthesis could involve:

    Amidation Reaction: Combining 3-chlorobenzylamine with 4-methylcinnamic acid under dehydrating conditions to form an amide bond.

    Sulfonation: Introducing the tetrahydrothiophene-1,1-dioxide group through a sulfonation reaction.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing automated purification systems.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The dioxidotetrahydrothiophenyl group can be further oxidized to introduce additional oxygen functionalities.

    Reduction: The amide bond can be reduced to an amine under specific conditions.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Introduction of various functional groups in place of the chlorine atom.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology

Medicine

Exploration as a candidate for therapeutic agents targeting specific biological pathways.

Industry

Use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For instance, in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylprop-2-enamide
  • (2E)-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-chlorophenyl)prop-2-enamide

Uniqueness

The presence of the 4-methylphenyl group distinguishes this compound from its analogs, potentially leading to different biological activities or physical properties.

Properties

Molecular Formula

C21H22ClNO3S

Molecular Weight

403.9 g/mol

IUPAC Name

(E)-N-[(3-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-3-(4-methylphenyl)prop-2-enamide

InChI

InChI=1S/C21H22ClNO3S/c1-16-5-7-17(8-6-16)9-10-21(24)23(20-11-12-27(25,26)15-20)14-18-3-2-4-19(22)13-18/h2-10,13,20H,11-12,14-15H2,1H3/b10-9+

InChI Key

DPZHXEZZTUUMRO-MDZDMXLPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)N(CC2=CC(=CC=C2)Cl)C3CCS(=O)(=O)C3

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)N(CC2=CC(=CC=C2)Cl)C3CCS(=O)(=O)C3

Origin of Product

United States

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